molecular formula C14H26O B13745257 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- CAS No. 36779-84-7

2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)-

Cat. No.: B13745257
CAS No.: 36779-84-7
M. Wt: 210.36 g/mol
InChI Key: AOQWZIUVPJRSBX-UHFFFAOYSA-N
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Description

The compound 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- is a branched ketone featuring a cyclohexyl ring substituted with an isopropyl group (1-methylethyl) at the 4-position and a methyl group at the 3-position of the butanone backbone. The compound is part of a broader class of substituted butanones, many of which exhibit unique steric and electronic properties due to their substituent arrangements .

Properties

CAS No.

36779-84-7

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

3-methyl-4-(4-propan-2-ylcyclohexyl)butan-2-one

InChI

InChI=1S/C14H26O/c1-10(2)14-7-5-13(6-8-14)9-11(3)12(4)15/h10-11,13-14H,5-9H2,1-4H3

InChI Key

AOQWZIUVPJRSBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)CC(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-2-butanone with a suitable cyclohexyl derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the 3-methyl-2-butanone, followed by the addition of the cyclohexyl derivative under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- involves its interaction with molecular targets such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. The cyclohexyl and isopropyl groups contribute to the compound’s overall hydrophobicity and steric effects, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)-:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Registry Number
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- C₁₃H₂₂O 194.31 Cyclohexenyl with three methyl groups 17283-81-7
2-Butanone,4-[4-(1-methylethyl)phenyl]- C₁₄H₂₀O 204.31 Phenyl ring with isopropyl group Not specified
2-Butanone,3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- C₁₅H₂₄O 220.35 Cyclohexenyl with geminal dimethyl groups Not specified
Dihydro-β-ionone (4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone) C₁₃H₂₂O 194.31 Cyclohexenyl with two methyl and one geminal methyl groups 17283-81-7
Key Observations:
  • Cyclohexyl vs. Cyclohexenyl Backbone: The presence of a cyclohexenyl group (as in dihydro-β-ionone) introduces unsaturation, reducing molecular symmetry and increasing reactivity compared to the fully saturated cyclohexyl group in the target compound .
  • In contrast, the phenyl-substituted analogue (C₁₄H₂₀O) may exhibit enhanced aromatic interactions .

Thermodynamic and Physical Properties

Available data for dihydro-β-ionone (a close analogue) highlight key thermodynamic parameters:

Property Value (kJ/mol) Method Reference
Enthalpy of combustion (ΔcH°liquid) -7901.8 ± 2.3 Calorimetry
Enthalpy of formation (ΔfH°liquid) -173.8 ± 2.3 Calorimetry

However, its higher molecular weight (C₁₄H₂₄O vs. C₁₃H₂₂O for dihydro-β-ionone) suggests a marginally lower volatility and higher boiling point.

Functional Differences

  • Applications: Dihydro-β-ionone is used in fragrances due to its floral odor, whereas phenyl-substituted butanones may serve as intermediates in pharmaceuticals . The target compound’s applications remain speculative but could align with flavor or polymer industries.

Biological Activity

Introduction

2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)-, also known by its CAS number 36779-84-7, is a complex organic compound characterized by a unique structure that combines ketone and cycloalkane functionalities. This compound has garnered interest in various fields, particularly in industrial chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C14H26OC_{14}H_{26}O, with a molecular weight of approximately 238.37 g/mol. Its structure features a butanone backbone with additional methyl and cyclohexyl groups, influencing its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₆O
Molecular Weight238.37 g/mol
IUPAC Name2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)-
CAS Number36779-84-7

Biological Activity

Mechanism of Action

The biological activity of 2-butanone derivatives often involves interactions with biological systems through mechanisms such as:

  • Nucleophilic Addition Reactions : The presence of the carbonyl group in the ketone structure allows for nucleophilic attacks, which can lead to various biological effects.
  • Receptor Interaction : This compound may interact with specific receptors in the body, potentially influencing metabolic pathways.

Case Studies and Research Findings

  • Toxicological Studies : Research has indicated that compounds similar to 2-butanone can exhibit varying degrees of toxicity depending on their structure. For instance, studies have shown that certain ketones can induce cytotoxic effects in human cell lines, highlighting the importance of structural modifications on biological activity.
  • Fragrance Allergen Studies : The European Commission's Scientific Committee on Consumer Safety has examined compounds like 2-butanone derivatives for their potential allergenic properties when used in cosmetics and fragrances. The findings suggest that certain structural features can lead to sensitization in individuals .
  • Volatile Organic Compounds (VOCs) : Emerging research on VOCs indicates that compounds like 2-butanone may serve as biomarkers for various diseases, including cancer. Studies have explored how these compounds can be detected non-invasively in breath samples, providing insights into their biological significance .

Comparative Analysis

To better understand the uniqueness of 2-butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)-, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-Methylbutan-2-oneSimilar ketone structureMore branched structure; less steric hindrance
Isopropyl methyl ketoneContains isopropyl groupLower molecular weight; simpler structure
CyclohexanoneKetone with cyclic structureNo branching; different physical properties

This table illustrates how the structural complexity of 2-butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- contributes to its distinct chemical behavior and potential applications.

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